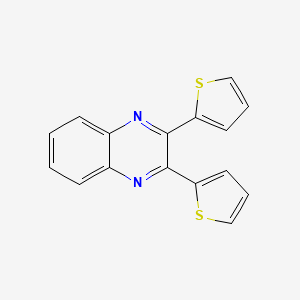
2,3-DI-(2-Thienyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-DI-(2-Thienyl)quinoxaline is a heterocyclic compound that incorporates both quinoxaline and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-DI-(2-Thienyl)quinoxaline can be synthesized through various methods. One common approach involves the condensation of 2-thiophenecarboxaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Electrochemical methods have also been explored for the synthesis of this compound, offering potential advantages in terms of environmental sustainability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-DI-(2-Thienyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction typically produces more saturated compounds .
Applications De Recherche Scientifique
2,3-DI-(2-Thienyl)quinoxaline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-DI-(2-Thienyl)quinoxaline varies depending on its application. In biological systems, it acts as an inhibitor of acetyl CoA synthetase by binding to the enzyme’s active site, thereby blocking its activity . In materials science, its electronic properties are attributed to the conjugated system of the quinoxaline and thiophene rings, which facilitate electron transfer and conductivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoxaline: Similar in structure but lacks the thiophene rings, resulting in different electronic properties.
2,3-Diphenylquinoxaline: Contains phenyl groups instead of thiophene, affecting its reactivity and applications.
2-(Thienyl)quinoxaline: A related compound with one thiophene ring, offering different photophysical properties.
Uniqueness
2,3-DI-(2-Thienyl)quinoxaline is unique due to the presence of two thiophene rings, which enhance its electronic properties and make it particularly suitable for applications in materials science and bioimaging .
Propriétés
Numéro CAS |
81321-98-4 |
|---|---|
Formule moléculaire |
C16H10N2S2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2,3-dithiophen-2-ylquinoxaline |
InChI |
InChI=1S/C16H10N2S2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H |
Clé InChI |
ZFWBPJPGICYCIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CS3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B15086734.png)
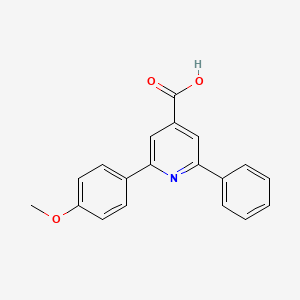
![4-(4-chlorophenyl)-2-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B15086748.png)
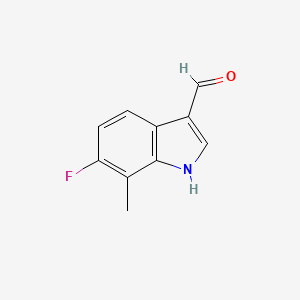
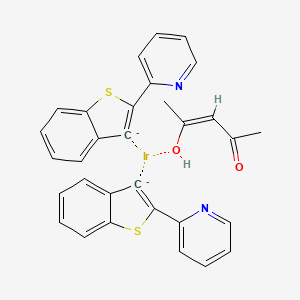
![ethyl 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15086767.png)
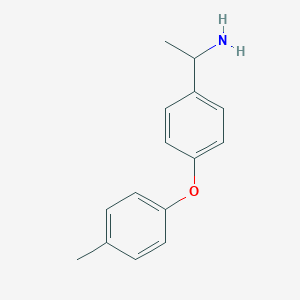
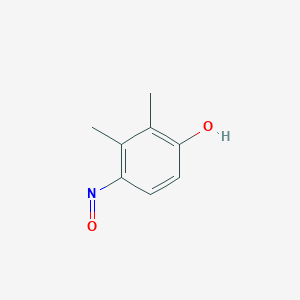
![ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15086782.png)
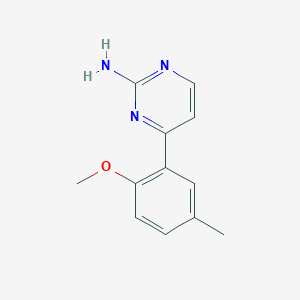
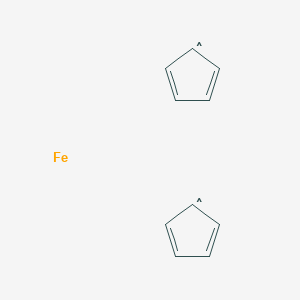
![(1E,2Z)-2-bromo-3-phenyl-2-propenal [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15086798.png)
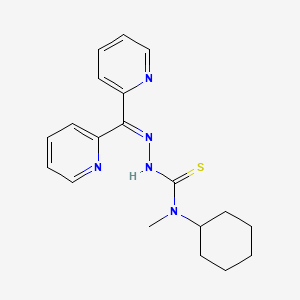
![Ethyl 4-hydroxy-2-methylbenzo[b]thiophene-6-carboxylate](/img/structure/B15086831.png)
